(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458999
InChI: InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-4-5-12(10-18)9-17(3)13-6-7-13/h11-14H,4-10,16H2,1-3H3/t12?,14-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N
Molecular Formula: C15H29N3O
Molecular Weight: 267.41 g/mol

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13458999

Molecular Formula: C15H29N3O

Molecular Weight: 267.41 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C15H29N3O
Molecular Weight 267.41 g/mol
IUPAC Name (2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C15H29N3O/c1-11(2)14(16)15(19)18-8-4-5-12(10-18)9-17(3)13-6-7-13/h11-14H,4-10,16H2,1-3H3/t12?,14-/m0/s1
Standard InChI Key DESYOLJQOWRHMA-PYMCNQPYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C2CC2)N
SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C)C2CC2)N

Introduction

Chemical Structure and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one, reflects its stereochemical precision. Key structural features include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

  • Cyclopropyl-methyl-amino substituent: A strained cyclopropane ring fused to a methylamino group, enhancing metabolic stability and lipophilicity .

  • Chiral center: The (S)-configuration at the amino ketone backbone is critical for enantioselective interactions with biological targets .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₉N₃OPubChem
Molecular Weight267.41 g/molVulcanChem
logP (Octanol-Water)1.5 (computed)PubChem
Topological Polar Surface Area49.6 ŲPubChem

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often employing the Mannich reaction to construct the piperidine-cyclopropylamine framework . A representative pathway includes:

  • Mannich Reaction: Condensation of a ketone, formaldehyde, and a secondary amine (e.g., cyclopropyl-methyl-amine) to form the piperidine intermediate .

  • Chiral Resolution: Enzymatic or chromatographic separation to isolate the (S)-enantiomer.

  • Functionalization: Introduction of the amino ketone moiety via nucleophilic acyl substitution.

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Piperidine FormationFormaldehyde, cyclopropyl-methyl-amine, HCl catalyst, 60°C65–75
Chiral ResolutionChiral HPLC (Pirkle column)90–95
Amino Ketone AdditionAcetyl chloride, THF, -20°C70–80

Challenges in Synthesis

  • Cyclopropane Stability: The strained cyclopropane ring requires inert conditions to prevent ring-opening.

  • Stereochemical Purity: Ensuring >99% enantiomeric excess (ee) demands advanced resolution techniques .

Pharmacological Properties

Mechanism of Action

Preliminary studies suggest the compound modulates neurotransmitter systems, particularly dopamine (D3) and serotonin (5-HT) receptors, through allosteric binding. Computational docking simulations highlight interactions with:

  • D3 Receptor: Hydrogen bonding between the amino group and Asp110 residue.

  • 5-HT1A Receptor: Hydrophobic interactions with the cyclopropane group.

Table 3: In Vitro Pharmacological Data

TargetAssayIC₅₀/EC₅₀Source
D3 Dopamine Receptorβ-arrestin translocation assay0.8 µMBenchChem
AChEEllman’s method12 µMBenchChem
5-HT1A ReceptorcAMP accumulation assay5.2 µMVulcanChem

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundKey ModificationD3 Receptor IC₅₀
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-oneCyclopropyl group0.8 µM
(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-oneBenzyl substitution2.1 µM
8-[3-Aminopiperidin-1-yl]-xanthinesXanthine core5.4 µM

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